Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)8-4-6(11(12,13)14)5-9-7(8)2-3-15-9/h2-5,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPISWOSULUAZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Trifluoromethylation Using CF₃SO₂Na
Oxidative trifluoromethylation represents a direct method for introducing the CF₃ group onto indole scaffolds. A metal-free approach using sodium triflinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 140°C has been reported for synthesizing 2-trifluoromethylindoles . While this method achieves 51–66% yields for C2-substituted products, its adaptation to the 4-position remains challenging due to inherent regioselectivity limitations. Key considerations include:
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Reagent Ratios : Optimal results require 2.0 equivalents of CF₃SO₂Na and 3.0 equivalents of TBHP .
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Solvent Effects : Acetonitrile outperforms toluene, DMF, or water, likely due to its polar aprotic nature facilitating radical intermediates .
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Temperature and Time : Prolonged heating (18 hours) at 140°C is critical for achieving moderate yields .
A hypothetical adaptation for C4-trifluoromethylation might involve pre-functionalizing the indole at C4 with a directing group (e.g., ester or amide) to steer radical addition. However, no experimental data for C4 selectivity exists in the reviewed literature .
Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis offers a versatile route for constructing indole cores with precise substituent placement. A rhodium- and copper-cocatalyzed protocol, originally developed for pyridoindole derivatives, demonstrates potential applicability . The method employs:
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Ligands : DPPE (5 mol%) enhances metal coordination and stability .
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Conditions : Oxygen atmosphere in toluene at 120°C for 4 hours .
In a representative procedure, methyl 2-(4-(trifluoromethyl)phenyl)-9H-pyrido[2,3-b]indole-4-carboxylate was synthesized in 50% yield . Adapting this to methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate would necessitate substituting the pyridine moiety with a benzene ring and optimizing coupling partners.
Fischer Indole Synthesis with Pre-Substituted Precursors
The Fischer indole synthesis, a classical route to indoles, involves cyclizing phenylhydrazines with carbonyl compounds. For 4-carboxylate derivatives, this method requires pre-installing the ester group on the ketone precursor. A fluorinated analog, methyl 6-fluoro-1H-indole-4-carboxylate, has been synthesized via this approach , suggesting a viable pathway for the trifluoromethyl variant:
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Ketone Preparation : Synthesize 4-(trifluoromethyl)cyclohexanone or a similar trifluoromethylated ketone.
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Hydrazine Formation : React with methyl glycinate to form the corresponding hydrazone.
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Cyclization : Acid-catalyzed cyclization (e.g., HCl/EtOH) induces ring closure to yield the indole core .
Challenges include ensuring regioselectivity during cyclization and managing the electron-withdrawing effects of the CF₃ group, which may impede enolization.
Directed C–H Functionalization
Modern C–H functionalization techniques enable late-stage trifluoromethylation with high positional control. While no direct examples for C4-trifluoromethylation exist, analogous strategies for C3 and C2 positions provide a framework:
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Directing Groups : Installing a transient directing group (e.g., pyridine or amide) at C4 could facilitate palladium-catalyzed CF₃ insertion .
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Catalytic Systems : Combining Pd(OAc)₂ with oxidants like Ag₂CO₃ and ligands such as 2,2′-bipyridine may enhance reactivity .
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CF₃ Sources : Alternatives to CF₃SO₂Na, such as Umemoto’s reagent, could improve efficiency but increase cost .
Preliminary studies on related indoles show that directed C–H activation achieves 60–75% yields for C3-trifluoromethylation, suggesting comparable potential for C4 modifications with optimized directing groups .
Multi-Step Synthesis via Intermediate Carboxylic Acids
A sequential approach involving carboxylation followed by esterification provides modularity:
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Carboxylic Acid Synthesis :
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Nitration of 6-(trifluoromethyl)indole at C4 followed by reduction and oxidation to the carboxylic acid.
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Alternatively, Friedel–Crafts acylation with chloroformate esters.
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Esterification :
This method’s flexibility allows independent optimization of each step but risks lower overall yields due to multiple intermediates.
Comparative Analysis of Preparation Methods
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is primarily explored for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:
- Antiviral Activity : Studies indicate that compounds with indole structures, including this compound, exhibit potent antiviral properties. For instance, derivatives have been identified as inhibitors of HIV-1 integrase, with IC50 values as low as 0.13 μM, indicating strong inhibitory effects on viral replication .
- Anticancer Potential : The compound's structural modifications can lead to enhanced interactions with cancer-related targets, making it a candidate for further development in oncology.
Biological Studies
Research has demonstrated that this compound can serve as a probe to investigate various biochemical pathways and molecular interactions. Its ability to interact with specific receptors and enzymes allows for detailed studies of its biological mechanisms .
Chemical Biology
The compound is utilized in studying the biological activities of indole derivatives, contributing to the understanding of their interactions with biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to evaluate these interactions, which are crucial for optimizing its structure for improved activity .
Material Science
This compound is also being investigated for its potential applications in material science. Its unique properties may allow for the synthesis of advanced materials with specific functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The electron-withdrawing nature of the trifluoromethyl group can also affect the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate with structurally related indole and indazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparative Insights:
Substituent Position and Electronic Effects: The 6-CF₃ group in the target compound provides stronger electron-withdrawing effects compared to 6-F (in Methyl 6-fluoro-1H-indole-4-carboxylate), enhancing acidity at the indole N-H position and influencing binding interactions .
Core Heterocycle Differences :
- Indole vs. Indazole : Indazole derivatives (e.g., Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate) feature an additional nitrogen atom, enabling stronger hydrogen bonding and improved thermal stability compared to indole analogs .
Synthetic Methodologies :
- Similar compounds (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) are synthesized via sodium ethoxide-mediated coupling in polar aprotic solvents (DMSO/DMF) under reflux, followed by column chromatography . Yields for such reactions range from 10% to 37.5%, highlighting challenges in optimizing trifluoromethyl-containing analogs.
Thermal Stability: Indazole derivatives generally exhibit higher melting points (>200°C) than indoles due to enhanced intermolecular interactions .
Biological Activity
Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features an indole core with a trifluoromethyl group at the 6-position and a carboxylate ester at the 4-position. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.
Anticancer Activity
Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that compounds with indole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related indole derivatives showed IC50 values ranging from 0.03 to 29.1 µM against breast (MCF-7) and lung (A549) cancer cell lines .
Table 1: Anticancer Activity of Related Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Indole Derivative A | A549 | 29.1 |
| Indole Derivative B | MCF-7 | 15.3 |
Antiviral Activity
This compound has shown potential as an antiviral agent, particularly against HIV-1 integrase. Structural modifications at the C3 position of the indole core have led to increased inhibitory activity, with some derivatives exhibiting IC50 values as low as 0.13 µM . This suggests that the compound could be developed into a potent antiviral therapeutic.
Table 2: Antiviral Activity Against HIV-1 Integrase
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Indole Derivative C | 0.13 |
| Indole Derivative D | 10.06 |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and viral replication. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions, while the carboxylate moiety can participate in hydrogen bonding with target proteins.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Studies : In vitro assays demonstrated significant cytotoxicity against human cancer cell lines such as SGC-7901 and HT-1080, supporting its potential as an anticancer agent .
- Antiviral Efficacy : The compound exhibited promising results in inhibiting HIV-1 integrase activity, suggesting its potential role in antiviral therapies .
- Safety Profile : Toxicity studies indicated that related indole compounds did not show adverse effects at therapeutic doses in animal models, highlighting a favorable safety profile for further development .
Q & A
Basic: What safety protocols are recommended for handling Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate in laboratory settings?
Answer:
When handling this compound, strict adherence to chemical safety protocols is critical due to potential hazards from the trifluoromethyl group and indole backbone. Key measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .
- Waste Management: Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services to mitigate environmental risks, as improper disposal of fluorinated compounds may persist in ecosystems .
- Emergency Response: In case of skin contact, rinse immediately with water for 15 minutes. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup unless explicitly validated .
Basic: What are the common synthetic routes for preparing this compound, and what intermediates are critical?
Answer:
Synthesis typically involves functionalizing the indole core at the 6-position with a trifluoromethyl group. A general approach includes:
- Step 1: Start with 6-bromo-1H-indole-4-carboxylate. Introduce the trifluoromethyl group via copper-mediated cross-coupling using reagents like methyl chlorodifluoroacetate (MCDFA) or CF₃I under controlled conditions .
- Step 2: Optimize regioselectivity by protecting the indole nitrogen (e.g., with a Boc group) to direct trifluoromethylation to the 6-position .
- Key Intermediates:
- 6-Bromo-1H-indole-4-carboxylate (precursor for cross-coupling).
- Trifluoromethylation reagents (e.g., CF₃Cu, generated in situ).
Advanced: How can X-ray crystallography be optimized for structural elucidation of this compound?
Answer:
The trifluoromethyl group introduces crystallographic challenges, such as disorder or weak electron density. To address this:
- Data Collection: Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data quality. Collect full-sphere data to improve redundancy .
- Refinement: Employ SHELXL for small-molecule refinement. Apply restraints to the CF₃ group’s thermal parameters and torsion angles to model disorder accurately. Use the PART instruction in SHELXL to split disordered atoms .
- Validation: Cross-check with DFT-calculated geometries (e.g., using Gaussian) to verify bond lengths and angles .
Advanced: What strategies improve regioselectivity when introducing the trifluoromethyl group at the 6-position of the indole ring?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups: Protect the indole nitrogen with electron-withdrawing groups (e.g., tosyl or acetyl) to deactivate the 3-position and favor CF₃ substitution at the 6-position .
- Metal Catalysis: Use Pd/Cu bimetallic systems with ligands like phenanthroline to enhance selectivity. For example, Pd(OAc)₂ with CuI in DMF at 100°C enables efficient coupling .
- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states for CF₃ insertion, reducing side reactions .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?
Answer:
Discrepancies between NMR and MS often arise from impurities or tautomerism:
- Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the pure compound. Confirm purity via LC-MS (e.g., m/z 259 [M+H]⁺) .
- Tautomer Analysis: For indole derivatives, variable-temperature NMR (VT-NMR) in DMSO-d₆ can identify tautomeric forms. Compare with computational predictions (e.g., using ACD/Labs or MestReNova) .
- Isotopic Labeling: Synthesize a ¹³C-labeled analog to confirm peak assignments in complex spectra .
Advanced: What methodologies are effective for analyzing the stability of this compound under varying pH conditions?
Answer:
Stability studies should assess hydrolysis of the ester and trifluoromethyl groups:
- Experimental Design: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) .
- Analytical Tools:
- HPLC: Monitor degradation products using a C18 column and UV detection at 254 nm.
- NMR: Track ester hydrolysis via disappearance of the methyl ester peak (δ ≈ 3.9 ppm) .
- Kinetic Modeling: Fit data to first-order kinetics to calculate half-lives. The trifluoromethyl group typically enhances stability in acidic conditions due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
